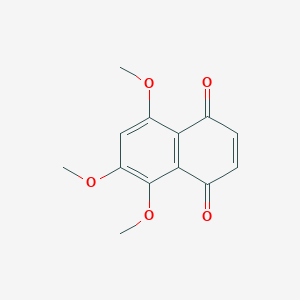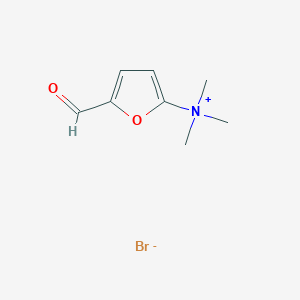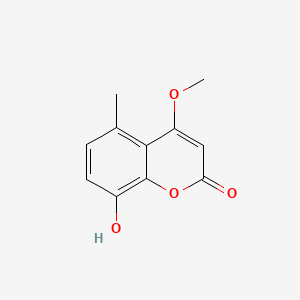
Methyl 2-nitro-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitro-5-oxohexanoate is an organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a nitro group (-NO2) and a keto group (-C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-nitro-5-oxohexanoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-oxohexanoate using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group.
Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene. This method provides a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-nitro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Methyl 2-amino-5-oxohexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 2-nitro-5-oxohexanoic acid.
Applications De Recherche Scientifique
Methyl 2-nitro-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-nitro-5-oxohexanoate involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation in hypoxic environments, leading to the formation of reactive intermediates that can interact with cellular components. This property makes it a potential candidate for targeted cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxohexanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-nitrophenylacetic acid: Contains a phenyl ring, which alters its reactivity and applications.
Methyl 2-nitro-5-hydroxymethylimidazole: Contains an imidazole ring, making it structurally different and used in different applications.
Uniqueness
Methyl 2-nitro-5-oxohexanoate is unique due to the presence of both nitro and keto groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
83483-17-4 |
|---|---|
Formule moléculaire |
C7H11NO5 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
methyl 2-nitro-5-oxohexanoate |
InChI |
InChI=1S/C7H11NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h6H,3-4H2,1-2H3 |
Clé InChI |
UEGDXIKRFJPLBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


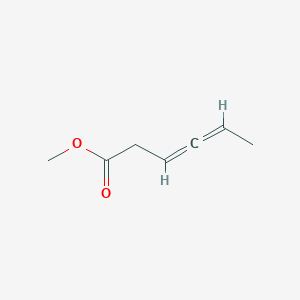
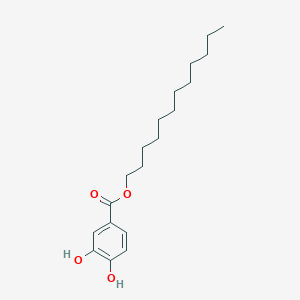
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
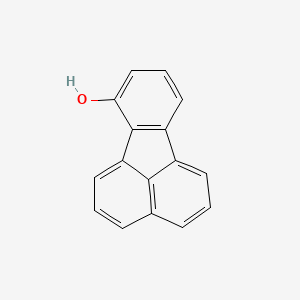

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
